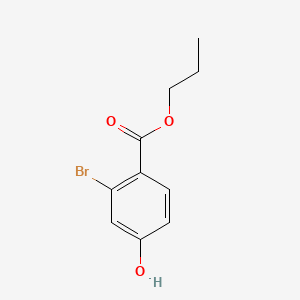

Propyl 2-bromo-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 2-bromo-4-hydroxybenzoate is an organic compound belonging to the family of hydroxybenzoates It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a bromine atom at the 2-position and an ester group with a propyl chain at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-bromo-4-hydroxybenzoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 2-bromo-4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-amino-4-hydroxybenzoate or 2-thio-4-hydroxybenzoate derivatives.

Oxidation: Formation of 2-bromo-4-hydroxybenzoquinone.

Reduction: Formation of 2-bromo-4-hydroxybenzyl alcohol.

Scientific Research Applications

Propyl 2-bromo-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its use in drug formulations due to its preservative properties.

Industry: Utilized in the production of cosmetics and personal care products as a preservative.

Mechanism of Action

The mechanism of action of propyl 2-bromo-4-hydroxybenzoate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The bromine atom enhances its antimicrobial activity by increasing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group plays a crucial role in forming hydrogen bonds with cellular components, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-bromo-4-hydroxybenzoate

- Ethyl 2-bromo-4-hydroxybenzoate

- Butyl 2-bromo-4-hydroxybenzoate

Uniqueness

Propyl 2-bromo-4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and stability. Compared to its methyl and ethyl counterparts, the propyl ester exhibits enhanced lipophilicity, making it more effective as a preservative in lipid-rich formulations. Additionally, the presence of the bromine atom provides increased antimicrobial activity compared to non-halogenated hydroxybenzoates .

Biological Activity

Propyl 2-bromo-4-hydroxybenzoate, also known as a derivative of 4-hydroxybenzoic acid, is a compound of interest in various biological and pharmaceutical studies. Its biological activity has been explored primarily for antimicrobial and anti-inflammatory properties, making it a candidate for drug development and other applications in the medical field.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

This compound features a bromine atom at the 2-position and a hydroxyl group at the 4-position of the benzoate ring, which significantly influences its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound interacts with bacterial cell membranes, leading to cell lysis and death. It is particularly effective against Gram-negative bacteria due to its ability to disrupt membrane integrity.

- Anti-inflammatory Properties : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators.

Biological Activity Overview

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an effective antimicrobial agent .

-

Cytotoxic Effects :

- Research published in a peer-reviewed journal indicated that this compound exhibited cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway, suggesting its potential application in cancer therapy .

-

Anti-inflammatory Mechanism :

- In vivo studies revealed that treatment with this compound significantly reduced inflammation in animal models of arthritis. This was attributed to its ability to inhibit inflammatory cytokines and chemokines .

Properties

IUPAC Name |

propyl 2-bromo-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(12)6-9(8)11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPBFZPNEPVINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C=C(C=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.